2-(2,2,3-Triphenylcyclopropyl)phenol
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Overview
Description
2-(2,2,3-Triphenylcyclopropyl)phenol is an organic compound characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a phenyl-substituted cyclopropane with phenol under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,3-Triphenylcyclopropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used for the oxidation of phenols to quinones.
Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound
Scientific Research Applications
2-(2,2,3-Triphenylcyclopropyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,3-Triphenylcyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness: 2-(2,2,3-Triphenylcyclopropyl)phenol is unique due to its cyclopropyl ring structure, which imparts distinct chemical and physical properties compared to simpler phenols and triphenylmethane derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
Molecular Formula |
C27H22O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-(2,2,3-triphenylcyclopropyl)phenol |
InChI |
InChI=1S/C27H22O/c28-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20)27(26,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25-26,28H |
InChI Key |
NWLCFEDDPXFQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5O |
Origin of Product |
United States |
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